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Estreptoquinasa

Cardiología Farmacología Clínica Medicina de Emergencia

Research requiring prolonged systemic fibrinolytic states or cost-effective thrombolysis faces trade-offs between specificity and bleeding risk. Streptokinase (47.4 kDa) solves this as a non-fibrin-selective plasminogen activator. • **Mechanism**: Forms equimolar complex with plasminogen; sustained activity up to 24h (t½ 23-29 min). • **Key applications**: Inducing generalized lysis in thrombosis models; positive control for therapeutic protein immunogenicity (∼5% allergy rate). • **Supply advantage**: WHO Essential Medicine; preferred for high-volume public health research in resource-limited settings.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 9002-01-1
Cat. No. B3030402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstreptoquinasa
CAS9002-01-1
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CC(NC2)C(=O)O
InChIInChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)
InChIKeyXRZWVSXEDRYQGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estreptoquinasa: Descripción y Mecanismo Trombolítico


La estreptoquinasa (CAS 9002-01-1) es una proteína bacteriana extracelular no enzimática, derivada de estreptococos beta-hemolíticos del grupo C, con un peso molecular de aproximadamente 47.4 kDa [1]. Clasificada bajo el código ATC B01AD01, funciona como un activador exógeno e indirecto del sistema fibrinolítico humano [2]. Su mecanismo de acción único implica la formación de un complejo activador equimolar con el plasminógeno circulante, el cual cataliza la conversión de más plasminógeno en plasmina, la enzima responsable de la degradación de las redes de fibrina en los coágulos sanguíneos [3]. Este proceso induce un estado fibrinolítico sistémico que puede durar hasta 24 horas tras la administración [4].

Razones para No Sustituir la Estreptoquinasa


La sustitución de estreptoquinasa por otros fibrinolíticos como alteplasa (tPA), tenecteplasa o uroquinasa no es trivial y puede conllevar diferencias críticas en el perfil de seguridad y costo-efectividad que impactan directamente en la selección para investigación y uso clínico. A diferencia de los agentes fibrino-específicos, la estreptoquinasa no es selectiva por la fibrina, lo que resulta en una fibrinólisis sistémica más pronunciada y un mayor riesgo de hemorragias mayores no cerebrales [1]. Sin embargo, su principal diferenciador en el contexto de la salud pública y la investigación en economías de recursos limitados es su costo relativo significativamente menor [2]. Además, su origen bacteriano la hace altamente inmunogénica, una característica casi exclusiva dentro de su clase que puede limitar su re-administración y debe ser rigurosamente considerada en el diseño de protocolos experimentales [3]. La evidencia cuantitativa a continuación detalla estas diferencias, que son determinantes para una selección informada del agente trombolítico.

Evidencia Comparativa de Estreptoquinasa


Mortalidad en IAM: Estreptoquinasa vs. Placebo

En el ensayo pivotal ISIS-2 con más de 17,000 pacientes, la estreptoquinasa demostró una reducción absoluta de la mortalidad a corto plazo en IAM en comparación con placebo. La tasa de mortalidad fue del 9.2% para el grupo de estreptoquinasa sola, frente al 12.0% en el grupo placebo, una diferencia estadísticamente altamente significativa [1]. Este dato establece la eficacia fundamental del compuesto como agente trombolítico en esta indicación principal.

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Mortalidad y Seguridad: Estreptoquinasa vs. Alteplasa

Un meta-análisis de ocho ensayos clínicos no encontró diferencias estadísticamente significativas en la mortalidad a 35 días entre estreptoquinasa y alteplasa (tPA) (Odds Ratio 1.0; IC 95% 0.94-1.06) [1]. El estudio GUSTO-I, un gran ensayo de referencia, reportó una diferencia pequeña pero estadísticamente significativa a favor de alteplasa acelerada en mortalidad a 30 días (10.4% vs. 12.2%, p=0.012) y a 1 año (15.9% vs. 17.8%, p=0.041) [2]. Sin embargo, este beneficio en supervivencia se acompaña de un perfil de seguridad diferencial: el alteplasa se asoció con un mayor riesgo de accidente cerebrovascular (OR 1.37; IC 95% 1.16-1.62) y hemorragia cerebral (OR 2.13; IC 95% 1.04-4.36), mientras que la estreptoquinasa se asoció con un mayor riesgo de hemorragias mayores no cerebrales (OR 0.81 a favor de alteplasa; IC 95% 0.68-0.97) [1].

Cardiología Medicina Basada en Evidencia Farmacoeconomía

Costo Relativo: Estreptoquinasa vs. Alteplasa

Una comparación de mercado establece que la estreptoquinasa tiene un costo relativo significativamente menor que los activadores del plasminógeno tisular (tPA) como la alteplasa y la tenecteplasa [1]. Aunque no se especifican valores monetarios absolutos, la evidencia de clase y las evaluaciones de tecnologías sanitarias indican que la estreptoquinasa es la opción más costo-efectiva para la trombólisis en infarto agudo de miocardio en sistemas de salud con recursos limitados [2]. Este diferencial de costo es un factor decisivo en las decisiones de adquisición a gran escala, especialmente en países de ingresos medios y bajos.

Farmacoeconomía Salud Pública Abastecimiento Farmacéutico

Inmunogenicidad de la Estreptoquinasa

La estreptoquinasa es una proteína de origen bacteriano y, por lo tanto, intrínsecamente inmunogénica. Los datos indican que aproximadamente el 5% de los pacientes tratados experimentan reacciones alérgicas [1]. Además, la exposición induce la formación de anticuerpos anti-estreptoquinasa, que pueden neutralizar la eficacia del fármaco en administraciones subsecuentes. Como consecuencia directa, las guías clínicas desaconsejan repetir el tratamiento con estreptoquinasa dentro de un período de 3 a 6 meses después de la primera dosis [2]. En contraste, los agentes trombolíticos de origen humano recombinante como alteplasa y tenecteplasa no inducen una respuesta inmunogénica clínicamente significativa.

Inmunología Farmacovigilancia Biotecnología

Semivida Plasmática: Estreptoquinasa vs. Alteplasa

La farmacocinética de la estreptoquinasa se caracteriza por una semivida plasmática más prolongada en comparación con el alteplasa. La semivida del complejo activador estreptoquinasa-plasminógeno se reporta en un rango de 23 a 29 minutos [1], y en algunos contextos puede alcanzar hasta 89 minutos [2]. En contraste, la semivida del alteplasa es significativamente más corta, de aproximadamente 4 a 8 minutos [3]. Esta diferencia farmacocinética es un factor clave en la selección de regímenes de dosificación y en el perfil de actividad lítica sostenida del fármaco.

Farmacocinética Farmacología Modelado Preclínico

Tasa de Reperfusión en IAM con Estreptoquinasa

En un estudio observacional que incluyó 527 pacientes con IAM, la administración rápida de estreptoquinasa (1.5 millones de UI en 30 minutos) logró una tasa de reperfusión de la arteria relacionada con el infarto del 79.7% (421/528 pacientes), evaluada mediante criterios clínicos indirectos [1]. Esta tasa de eficacia clínica, aunque basada en criterios no invasivos, proporciona un punto de referencia para la efectividad del compuesto en un contexto de práctica clínica real y con un régimen de administración optimizado, demostrando su utilidad cuando la intervención coronaria percutánea primaria no está disponible de inmediato.

Cardiología Intervencionista Medicina de Emergencia Farmacología Clínica

Escenarios de Aplicación de la Estreptoquinasa


Modelos Preclínicos de Fibrinólisis Sistémica

Dada su actividad fibrinolítica sistémica bien documentada [1], la estreptoquinasa es un reactivo ideal para inducir un estado lítico generalizado en modelos animales de trombosis. Esto es particularmente útil para estudiar las consecuencias fisiopatológicas de la fibrinólisis sistémica, incluyendo el riesgo de hemorragia y la respuesta inflamatoria asociada, un perfil que la diferencia de los agentes fibrino-específicos como la alteplasa [2]. Su semivida más prolongada (23-29 minutos) [3] facilita protocolos experimentales con ventanas de observación más amplias.

Abastecimiento en Sistemas de Salud con Recursos Limitados

El perfil de costo-efectividad de la estreptoquinasa, que es significativamente inferior al de sus competidores [1], la convierte en la opción de abastecimiento preferente para ministerios de salud y programas de salud pública en países de ingresos medios y bajos. La evidencia de su eficacia en la reducción de mortalidad en IAM, comparable en meta-análisis a la alteplasa [2], justifica su inclusión en la Lista de Medicamentos Esenciales de la OMS. Para los fabricantes de genéricos, representa una oportunidad de mercado sostenible basada en volumen y accesibilidad.

Estudios de Inmunogenicidad y Desarrollo de Formulaciones

La estreptoquinasa es un compuesto de referencia para la investigación en inmunogenicidad de proteínas terapéuticas. Su capacidad conocida para inducir reacciones alérgicas en aproximadamente el 5% de los pacientes y generar anticuerpos neutralizantes [1] la convierte en un control positivo ideal en ensayos destinados a evaluar la respuesta inmune a nuevos biológicos o a estrategias de de-inmunización. Asimismo, es un punto de partida para el desarrollo de análogos de estreptoquinasa recombinante con menor inmunogenicidad, una línea de investigación activa [2].

Trombólisis Acelerada sin ICP Primaria

En regiones o centros de atención donde el acceso a la ICP primaria es limitado o inexistente, la estreptoquinasa sigue siendo una herramienta terapéutica de primera línea. La evidencia demuestra que un régimen de administración rápida (1.5 MU en 30 minutos) puede lograr tasas de reperfusión clínica cercanas al 80% [1]. Este escenario de aplicación es especialmente relevante para el desarrollo de guías de práctica clínica en entornos con recursos limitados y para la investigación en estrategias de trombólisis pre-hospitalaria o en zonas rurales.

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